![molecular formula C14H17N5O4 B3016611 methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896323-07-2](/img/structure/B3016611.png)

methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate" is a purine derivative, which is a class of heterocyclic aromatic organic compounds. Purines are widely studied due to their role as components of DNA and RNA, where they serve as the building blocks of genetic information. The specific compound appears to be a functionalized purine with various substituents that could affect its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of purine derivatives can be achieved through several methods. One such approach is described in the paper titled "Straightforward and highly efficient catalyst-free one-step synthesis of 2-(purin-6-yl)acetoacetic acid ethyl esters, (purin-6-yl)acetates, and 6-methylpurines through S(N)Ar-based reactions of 6-halopurines with ethyl acetoacetate" . This paper outlines a novel method for synthesizing purines with functionalized carbon substituents or a methyl group at position 6. The process involves S(N)Ar-based reactions of 6-halopurine derivatives with ethyl acetoacetate without the need for a metal catalyst or ligand. Although the specific compound mentioned in the command prompt is not directly synthesized in this study, the methodology could potentially be adapted for its synthesis by altering the substituents used in the reaction.

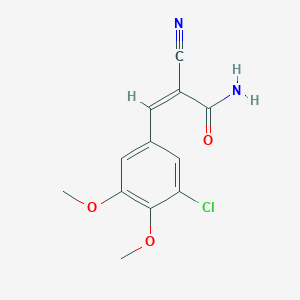

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by a two-ring system composed of a pyrimidine ring fused to an imidazole ring. The specific substituents attached to the purine core, such as ethyl, methyl, and acetoacetate groups, can significantly influence the compound's reactivity and interaction with biological molecules. The exact structure of "methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate" would need to be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectroscopy, as mentioned in the synthesis of related compounds .

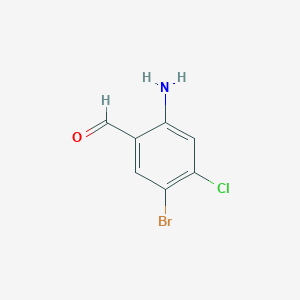

Chemical Reactions Analysis

The reactivity of purine derivatives is largely dependent on the substituents present on the purine core. The compound contains several functional groups, such as the acetoacetate ester, which could undergo various chemical reactions, including hydrolysis, condensation, and nucleophilic substitution. The S(N)Ar-based reactions described in the synthesis of similar compounds suggest that the purine core can participate in nucleophilic aromatic substitution reactions, which could be a pathway for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives like "methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate" are influenced by their molecular structure. The presence of the acetoacetate ester group suggests that the compound is likely to be polar and may have moderate solubility in organic solvents. The melting point, boiling point, and stability of the compound would be determined by the intermolecular forces between the molecules, which are affected by the functional groups present. The compound's reactivity, particularly in biological systems, would be an area of interest for further study, potentially involving case studies where the compound is tested for its biological activity or therapeutic potential.

Wissenschaftliche Forschungsanwendungen

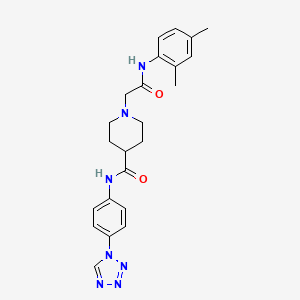

Receptor Affinity and Selectivity

- Research by Ozola et al. (2003) highlights the significance of structural modifications in imidazo[2,1-i]purin-5-ones, closely related to methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, for enhancing affinity and selectivity towards human A3 adenosine receptors. Specifically, the introduction of an ethyl group in certain positions significantly increases receptor affinity, suggesting potential applications in targeting specific receptor subtypes (Ozola et al., 2003).

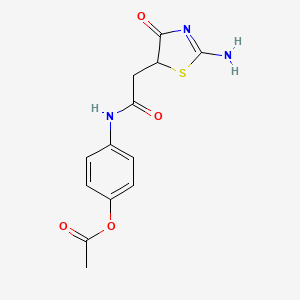

Synthesis and Structural Characterization

- Shimada et al. (1993) described a convenient method for synthesizing new heterocycles, including those related to methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate. This highlights the advancement in synthetic methods essential for producing such complex molecules, which can be fundamental for research in medicinal chemistry and pharmacology (Shimada et al., 1993).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Future directions in the study of a compound can involve further exploration of its synthesis, reactivity, and potential applications. This could include the development of more efficient synthesis methods, the discovery of new reactions, or the exploration of its use in new products or technologies .

Eigenschaften

IUPAC Name |

methyl 2-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O4/c1-5-17-8(2)6-18-10-11(15-13(17)18)16(3)14(22)19(12(10)21)7-9(20)23-4/h6H,5,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYMRRSVKIWGBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3016528.png)

![(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid](/img/structure/B3016529.png)

![N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016530.png)

![N-(3,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3016532.png)

![14H-benzo[de]naphtho[2',1':4,5]imidazo[2,1-a]isoquinolin-14-one](/img/structure/B3016533.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B3016534.png)

![1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3016538.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B3016541.png)

![2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[2-(dimethylcarbamoylamino)ethyl]acetamide](/img/structure/B3016546.png)